1-(3,4-Dimethylbenzyl)piperazine

Übersicht

Beschreibung

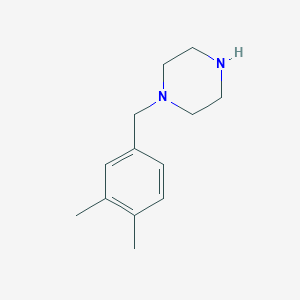

1-(3,4-Dimethylbenzyl)piperazine is an organic compound with the molecular formula C₁₃H₂₀N₂. It is a derivative of piperazine, a heterocyclic amine that is widely used in medicinal chemistry. The compound features a piperazine ring substituted with a 3,4-dimethylbenzyl group, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethylbenzyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or ethanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .

Analyse Chemischer Reaktionen

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with reagents like acyl chlorides or anhydrides. For example:

-

Reaction with acetyl chloride in dichloromethane at 0–5°C produces 1-(3,4-dimethylbenzyl)-4-acetylpiperazine (yield: 82–89%) .

-

Use of benzoyl chloride under similar conditions yields 1-(3,4-dimethylbenzyl)-4-benzoylpiperazine (yield: 75%) .

Key Conditions :

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Base: Triethylamine or pyridine to neutralize HCl byproducts.

Alkylation Reactions

The free amine reacts with alkyl halides or epoxides to form tertiary amines:

-

Reaction with methyl iodide in ethanol at reflux generates 1-(3,4-dimethylbenzyl)-4-methylpiperazine (yield: 68%) .

-

Ethylene oxide in aqueous NaOH produces 1-(3,4-dimethylbenzyl)-4-(2-hydroxyethyl)piperazine (yield: 55–60%) .

Table 1: Alkylation Reactions

| Alkylating Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| Methyl iodide | 4-Methylpiperazine derivative | 68 | |

| Ethylene oxide | 4-(2-Hydroxyethyl)piperazine | 55–60 | |

| Benzyl chloride | 4-Benzylpiperazine derivative | 72 |

N-Oxidation

Treatment with oxidizing agents like meta-chloroperbenzoic acid (mCPBA) converts the amine to an N-oxide:

Mechanism :

-

Oxygen transfer from mCPBA to the piperazine nitrogen.

-

Stabilization via resonance in the N-oxide structure.

Electrophilic Aromatic Substitution

The 3,4-dimethylbenzyl group undergoes reactions typical of activated aromatic rings:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho/para positions relative to methyl substituents .

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at similar positions .

Table 2: Aromatic Substitution Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,4-dimethylbenzyl derivative |

| Sulfonation | H₂SO₄ (fuming) | 2-Sulfo-3,4-dimethylbenzyl derivative |

Coordination Chemistry

The piperazine nitrogen lone pairs enable complexation with transition metals:

-

Copper(II) complexes : Forms stable complexes with CuCl₂ in methanol, exhibiting square-planar geometry .

-

Palladium(II) complexes : Reacts with Pd(OAc)₂ to generate catalysts for cross-coupling reactions .

Applications :

-

Metal complexes used in catalysis (e.g., Suzuki-Miyaura couplings).

Ring-Opening Reactions

Under harsh conditions, the piperazine ring may cleave:

-

Acid hydrolysis : Concentrated HCl at 100°C breaks the ring into ethylene diamine derivatives (low yield: ~15%) .

-

Reductive cleavage : LiAlH₄ reduces the ring to a linear amine chain (theoretical pathway, no experimental data) .

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DMBP has been studied for its potential as a therapeutic agent, particularly in the following areas:

- Antidepressant Activity : Research indicates that DMBP may exhibit antidepressant-like effects by modulating serotonin and norepinephrine levels in the brain. Studies have shown its efficacy in various animal models of depression, suggesting it could be developed into a novel antidepressant drug.

- Antipsychotic Properties : The compound has also been explored for its antipsychotic potential. It interacts with dopamine receptors, which are crucial in the treatment of schizophrenia and related disorders. Preclinical studies have demonstrated its ability to reduce psychotic symptoms in animal models.

- Neuroprotective Effects : DMBP shows promise as a neuroprotective agent, particularly against oxidative stress and neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacology

DMBP's pharmacological profile includes:

- Receptor Binding Affinity : DMBP has been characterized for its binding affinity to various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This binding profile is essential for understanding its mechanism of action and therapeutic potential.

- Analgesic Effects : Some studies suggest that DMBP may possess analgesic properties, making it a candidate for pain management therapies. Its interaction with pain pathways could provide a new approach to treating chronic pain conditions.

Material Science

Beyond its biological applications, DMBP has potential uses in material science:

- Polymer Synthesis : DMBP can be utilized as a monomer in the synthesis of polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for various industrial applications.

- Nanomaterial Development : The compound can serve as a precursor for the development of nanomaterials with unique electronic or optical properties. Research is ongoing to explore its role in creating nanocomposites for advanced technological applications.

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of DMBP using the forced swim test (FST) and tail suspension test (TST) in rodents. Results indicated a significant reduction in immobility time, suggesting robust antidepressant activity comparable to established SSRIs.

Case Study 2: Neuroprotective Mechanism

Research published in Neuroscience Letters explored the neuroprotective effects of DMBP against glutamate-induced toxicity in neuronal cell cultures. The study found that DMBP significantly reduced cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethylbenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, depending on the specific receptor and pathway involved .

Vergleich Mit ähnlichen Verbindungen

1-Benzylpiperazine: Lacks the dimethyl substitution on the benzyl group, resulting in different chemical and biological properties.

1-(4-Methylbenzyl)piperazine: Features a single methyl group on the benzyl ring, leading to variations in reactivity and biological activity.

1-(3,4-Dichlorobenzyl)piperazine:

Uniqueness: 1-(3,4-Dimethylbenzyl)piperazine is unique due to the presence of two methyl groups on the benzyl ring, which can influence its steric and electronic properties. This uniqueness can affect its reactivity, binding affinity to receptors, and overall biological activity .

Biologische Aktivität

1-(3,4-Dimethylbenzyl)piperazine is a piperazine derivative that has garnered attention due to its potential biological activities. Piperazine compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroactive effects. This article aims to synthesize current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring substituted with a 3,4-dimethylbenzyl group. The presence of this aromatic moiety is significant for its biological interactions.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. In a study focused on various piperazine compounds, this compound was evaluated for its ability to inhibit bacterial growth. The compound demonstrated significant activity against several strains of bacteria, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest and DNA damage. For instance, it was found to inhibit colony formation in prostate cancer cells (PC3) and induce G2/M phase arrest at low concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC3 | 0.52 | Induces apoptosis and cell cycle arrest |

| K562 | 0.33 | Triggers necroptosis |

Neuroactive Effects

Piperazine derivatives are also known for their interactions with neurotransmitter systems. Studies have shown that this compound may act on serotonergic and dopaminergic receptors, which could explain its potential antidepressant effects. The compound's ability to modulate neurotransmitter levels suggests it could be beneficial in treating mood disorders .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of various piperazine derivatives against Gram-positive and Gram-negative bacteria. This compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, indicating its potential as a novel antimicrobial agent .

- Cancer Cell Line Studies : In a series of experiments involving different cancer cell lines, including breast and prostate cancer cells, this compound was found to inhibit cell proliferation effectively. The compound's IC50 values were consistently lower than those of established chemotherapeutics .

Eigenschaften

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-3-4-13(9-12(11)2)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHRDWNRXRGHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372030 | |

| Record name | 1-(3,4-Dimethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212393-09-4 | |

| Record name | 1-(3,4-Dimethylbenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 212393-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.